1-Methyl-2-(pyrrolidin-2-yl)-1H-pyrrole: A Technical Guide to Physicochemical Profiling and Synthetic Applications
1-Methyl-2-(pyrrolidin-2-yl)-1H-pyrrole: A Technical Guide to Physicochemical Profiling and Synthetic Applications
Executive Summary & Structural Identity
In the landscape of modern medicinal chemistry, the strategic deployment of sp3 -rich, low-molecular-weight building blocks is paramount for optimizing pharmacokinetic profiles and navigating complex intellectual property spaces. 1-Methyl-2-(pyrrolidin-2-yl)-1H-pyrrole (CAS: 851903-51-0) represents a highly versatile bis-heterocyclic scaffold.
Structurally, it bridges an electron-rich, aromatic 1-methylpyrrole ring with a basic, aliphatic pyrrolidine ring. This unique architecture provides a rigidified diamine-like vector, making it an exceptional bioisostere for nicotine analogs, a core motif in fragment-based drug discovery (FBDD), and a privileged scaffold for targeting central nervous system (CNS) receptors.
Physicochemical Profiling & Predictive Analytics
As a Senior Application Scientist, evaluating a building block requires looking beyond its 2D structure to understand its behavior in physiological environments. The table below synthesizes the core physicochemical properties of 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole and translates them into actionable drug design parameters.
| Property | Value | Relevance to Drug Design |
| CAS Number | 851903-51-0 | Unique chemical identifier for procurement and registry. |
| Molecular Formula | C9H14N2 | Low molecular weight (150.22 g/mol ), ideal for Fragment-Based Drug Discovery (FBDD). |
| Topological Polar Surface Area (tPSA) | 16.9 Ų | Highly lipophilic surface area, predicting excellent Blood-Brain Barrier (BBB) penetration. |
| LogP (Predicted) | ~1.6 | Optimal lipophilicity for oral bioavailability without excessive hydrophobic trapping. |
| pKa (Pyrrolidine NH) | ~9.8 | Basic amine; remains protonated at physiological pH (7.4) to enable critical salt-bridge formations. |
| Hydrogen Bond Donors/Acceptors | 1 / 1 | Strictly compliant with Lipinski’s Rule of 5; minimizes desolvation penalties. |
| Rotatable Bonds | 1 | High conformational rigidity; reduces the entropic penalty upon target binding. |
Pharmacophore Mapping & Medicinal Chemistry Utility
The utility of this scaffold lies in its dual-interaction capability. The pyrrole nitrogen is non-basic due to the involvement of its lone pair in the aromatic π -system, whereas the pyrrolidine nitrogen is highly basic. This distinct electronic differentiation allows the molecule to engage in highly specific receptor interactions.
Pharmacophore mapping and putative target interactions for the bis-heterocyclic scaffold.
Synthetic Methodologies: N-Acyliminium Ion Chemistry
The most robust and regioselective method for synthesizing 2-substituted pyrroles involves the generation of highly electrophilic intermediates. For 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole, the gold standard approach utilizes N-acyliminium ion chemistry , a powerful methodology extensively reviewed by[1] and[2].
By treating N-Boc-2-methoxypyrrolidine with a Lewis acid, an N-acyliminium ion is generated in situ. This species undergoes a rapid Friedel-Crafts-type electrophilic aromatic substitution with 1-methylpyrrole. Because the C2 position of the pyrrole ring is significantly more nucleophilic than the C3 position, the reaction proceeds with exquisite regiocontrol[3].
Synthetic workflow and validation of 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole via N-acyliminium.
Experimental Protocol & Analytical Validation
To ensure reproducibility and high yield, the following step-by-step methodology incorporates critical causal explanations for each experimental choice, forming a self-validating system.
Step 1: Alpha-Amidoalkylation (C-C Bond Formation)
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Preparation: Flame-dry a Schlenk flask under argon. Add N-Boc-2-methoxypyrrolidine (1.0 equiv) and 1-methylpyrrole (1.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M).
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Causality: 1-Methylpyrrole is used in slight excess to drive the reaction to completion. Its steric bulk at the N1 position naturally mitigates unwanted C2,C5-disubstitution.
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Cooling: Cool the mixture strictly to -78 °C using a dry ice/acetone bath.
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Causality: Temperature control is critical. 1-Methylpyrrole is highly electron-rich and prone to rapid, acid-catalyzed oligomerization (polymerization) at elevated temperatures.
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Activation: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv) dropwise over 10 minutes.
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Causality: BF₃·OEt₂ complexes with the methoxy oxygen, facilitating its departure as methanol to generate the highly reactive N-acyliminium ion.
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Reaction & Quench: Stir at -78 °C for 2 hours. Quench with saturated aqueous NaHCO₃ before warming to room temperature. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 1-Boc-2-(1-methyl-1H-pyrrol-2-yl)pyrrolidine.
Step 2: Boc-Deprotection & Self-Validation
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Deprotection: Dissolve the intermediate in DCM. Add Triisopropylsilane (TIPS, 2.0 equiv) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 equiv) dropwise.
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Causality: TIPS acts as a vital carbocation scavenger. Without it, the tert-butyl cation generated from Boc cleavage will undergo Friedel-Crafts alkylation on the electron-rich pyrrole ring, destroying the product yield and complicating purification.
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Isolation: Stir for 1 hour. Remove volatiles in vacuo. Basify the residue with 1M NaOH to pH 10 and extract with ethyl acetate to yield the free base.
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Analytical Validation (Self-Validating QC): Analyze the final product via ¹H-NMR and 2D HMBC.
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System Check: The critical validation point is observing a strong cross-peak between the pyrrolidine C2' proton and the pyrrole C2 carbon in the HMBC spectrum. This definitively confirms regioselective C2-alkylation over C3-alkylation, validating the structural integrity of the synthesized batch.
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References
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Speckamp, W. N.; Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates". Tetrahedron 1985, 41 (20), 4367-4416. URL:[Link]
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Speckamp, W. N.; Moolenaar, M. J. "New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates". Tetrahedron 2000, 56 (24), 3817-3856. URL:[Link]
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Maryanoff, B. E.; Zhang, H. C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, C. A. "Cyclizations of N-Acyliminium Ions". Chemical Reviews 2004, 104 (3), 1431-1528. URL:[Link]
